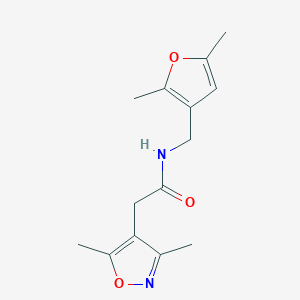

N-((2,5-dimethylfuran-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-8-5-12(10(3)18-8)7-15-14(17)6-13-9(2)16-19-11(13)4/h5H,6-7H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJCPPQSRCULCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)CC2=C(ON=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2,5-dimethylfuran-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : CHNO

- Molecular Weight : 220.27 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects.

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to the presence of the furan and isoxazole moieties that can scavenge free radicals.

-

Anti-inflammatory Effects :

- Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

-

Neuroprotective Properties :

- Preliminary studies have shown that this compound can protect neuronal cells against apoptosis induced by various neurotoxic agents.

In Vitro Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that the compound significantly reduced oxidative stress markers in cultured neuronal cells. |

| Study 2 | Showed inhibition of TNF-alpha and IL-6 production in macrophage cell lines, indicating anti-inflammatory effects. |

In Vivo Studies

| Study | Findings |

|---|---|

| Study A | In a mouse model of neurodegeneration, treatment with the compound improved behavioral outcomes and reduced neuronal loss. |

| Study B | Administration in a model of arthritis resulted in decreased joint swelling and pain behavior, supporting its anti-inflammatory potential. |

Comparison with Similar Compounds

IPPQ (2-(3,5-dimethylisoxazol-4-yl)-N-((4-((3-phenylpropyl)amino)quinazolin-2-yl)methyl)acetamide)

Key Similarities :

- Both compounds share the 2-(3,5-dimethylisoxazol-4-yl)acetamide backbone, critical for binding to the CaVα-β interface.

- The acetamide linker allows spatial flexibility for interaction with hydrophobic pockets in protein targets.

Key Differences :

- Substituent Variation : IPPQ substitutes the furan group with a quinazolin-2-ylmethyl moiety, enhancing planar aromaticity for stronger π-stacking interactions.

- Pharmacological Impact: IPPQ demonstrates nanomolar inhibitory activity against CaVβ/CaVα interactions in vitro, whereas the furan-containing analogue may exhibit altered pharmacokinetics due to differences in polarity and metabolic stability .

Pharmacopeial Acetamide Derivatives (e.g., Compounds e–h)

Structural Contrast :

- Compounds e–h feature phenoxyacetamide backbones with stereochemically complex amino alcohol or oxazinan substituents, diverging significantly from the target compound’s furan-isoxazole framework .

Pharmacokinetic and Physicochemical Comparisons

Table 1: Key Properties of N-((2,5-dimethylfuran-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide and Analogues

Interpretation :

- The target compound’s lower logP (2.1 vs.

- The quinazoline group in IPPQ enhances metabolic stability, whereas the furan ring in the target compound may be prone to oxidative degradation.

Q & A

Q. What are the established synthetic routes for N-((2,5-dimethylfuran-3-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide?

The synthesis typically involves multi-step reactions, including condensation, nucleophilic substitution, and purification. For example:

- Step 1 : Reacting a dimethylfuran derivative with a chloroacetylated intermediate in dimethylformamide (DMF) with potassium carbonate as a base (stirred at room temperature, monitored via TLC) .

- Step 2 : Purification via recrystallization or column chromatography to isolate the acetamide product. Yield optimization may require adjusting molar ratios (e.g., 1.5:1 reagent excess) and reaction times .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions (e.g., dimethylfuran methyl groups at δ 2.1–2.3 ppm in ¹H-NMR) and acetamide backbone integrity .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., [M+H]+ ion matching theoretical mass) and fragmentation pattern analysis .

- Infrared (IR) Spectroscopy : To identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Q. What in vitro models are commonly used to evaluate its biological activity?

- Enzyme inhibition assays : For kinase or protease targets, using fluorogenic substrates or ELISA-based readouts .

- Cell viability assays : Anti-proliferative activity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

- Receptor binding studies : Radioligand displacement assays to assess affinity for G-protein-coupled receptors .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Reagent stoichiometry : Use 1.5–2.0 equivalents of chloroacetylated intermediates to drive reactions to completion .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of hydrophobic intermediates .

- Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. What structural modifications are explored in structure-activity relationship (SAR) studies?

- Isoxazole ring substitutions : Introducing electron-withdrawing groups (e.g., -F, -CF₃) to enhance target binding .

- Furan methyl group replacement : Testing bulkier alkyl chains (e.g., ethyl, propyl) to modulate lipophilicity and bioavailability .

- Acetamide linker variation : Replacing the methylene group with sulfonyl or carbonyl moieties to alter conformational flexibility .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., hepatic CYP450 degradation) .

- Formulation adjustments : Use liposomal encapsulation or PEGylation to improve plasma half-life .

- Dose-response recalibration : Adjust in vivo dosing regimens based on allometric scaling from in vitro IC₅₀ values .

Q. What parameters validate analytical methods for quantifying this compound?

- Linearity : R² ≥ 0.99 over a concentration range (e.g., 1–100 µg/mL) via HPLC-UV .

- Limit of Detection (LOD) : ≤0.1 µg/mL using signal-to-noise (S/N) ratios ≥ 3:1 .

- Accuracy/Precision : Recovery rates of 95–105% and RSD <5% in intra-/inter-day assays .

Q. How are multi-target interactions or off-target effects assessed?

- Panel screening : Test against a diverse target library (e.g., Eurofins CEREP panel) to identify off-target binding .

- Transcriptomic profiling : RNA-seq or qPCR to detect downstream gene expression changes in treated cell lines .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to non-canonical sites .

Q. Which computational models predict its physicochemical and ADMET properties?

- LogP estimation : Use Molinspiration or ChemAxon software to calculate partition coefficients (~2.5–3.5) .

- ADMET prediction : SwissADME or pkCSM for bioavailability, CYP inhibition, and hERG cardiotoxicity risk .

- Molecular dynamics (MD) : GROMACS simulations to study stability in lipid bilayers or protein binding pockets .

Q. How are preclinical toxicity studies designed for this compound?

- Acute toxicity : Single-dose escalation in rodents (OECD 423), monitoring hematological and histological changes .

- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in bone marrow cells .

- Cardiotoxicity : Langendorff heart perfusion models to assess QT prolongation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.